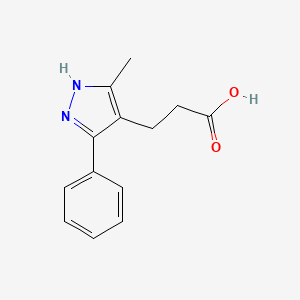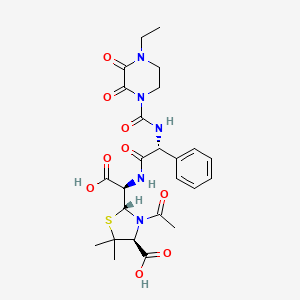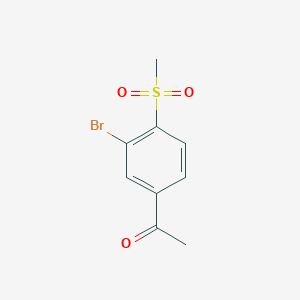![molecular formula C20H13F3N4O2S B13436241 2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide](/img/structure/B13436241.png)
2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a dihydrobenzofuran ring, a benzoimidazole ring with a trifluoromethyl group, and a thiazole carboxamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. The key steps include:
Formation of the 2,3-dihydrobenzofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the benzoimidazole ring: This involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents under specific conditions.
Formation of the thiazole ring: This involves the cyclization of appropriate thioamide precursors.
Coupling of the different rings: The final step involves coupling the synthesized rings under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its structural properties could be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the thiazole and benzoimidazole rings can interact with specific active sites. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrobenzofuran derivatives: These compounds share the dihydrobenzofuran ring and have similar structural properties.
Benzoimidazole derivatives: Compounds with the benzoimidazole ring and various substituents.
Thiazole derivatives: Compounds containing the thiazole ring with different functional groups.
Uniqueness
2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide is unique due to the combination of these three distinct rings and the presence of the trifluoromethyl group. This unique structure can confer specific chemical and biological properties that are not found in simpler compounds.
Propiedades
Fórmula molecular |
C20H13F3N4O2S |
|---|---|
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1-benzofuran-5-yl)-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H13F3N4O2S/c21-20(22,23)12-2-3-13-14(8-12)26-19(25-13)27-17(28)15-9-30-18(24-15)11-1-4-16-10(7-11)5-6-29-16/h1-4,7-9H,5-6H2,(H2,25,26,27,28) |
Clave InChI |
IINDNGLKYISGRR-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2)C3=NC(=CS3)C(=O)NC4=NC5=C(N4)C=C(C=C5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-[(1R,2R)-1,2-Cyclohexanediylbis(iminomethylene)]bis[4-hydroxybenzoic Acid]](/img/structure/B13436178.png)
methanone](/img/structure/B13436180.png)
![N-Hydroxy-3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]benzenecarboximidamide](/img/structure/B13436183.png)



![(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13436210.png)


![2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid](/img/structure/B13436225.png)

![(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B13436232.png)
![(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)
